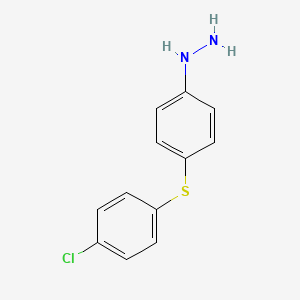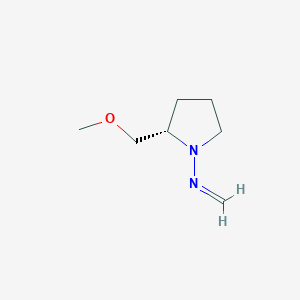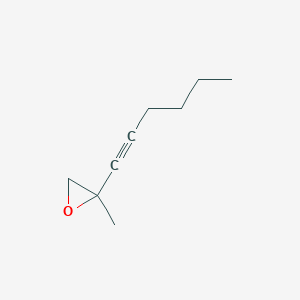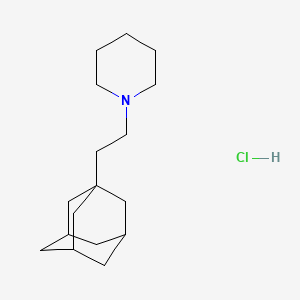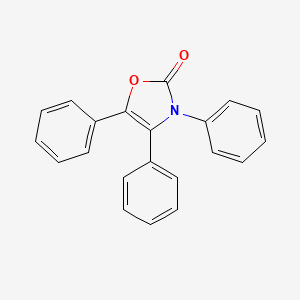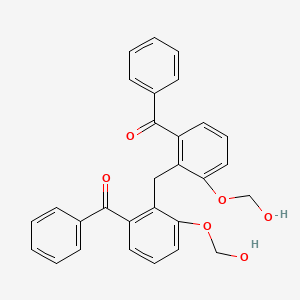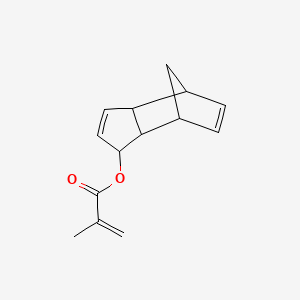
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate is a chemical compound with the molecular formula C13H16O2 It is a derivative of methacrylate and is known for its unique structural features, which include a fused bicyclic system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate typically involves the Diels-Alder reaction between cyclopentadiene and methyl methacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive compounds and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the methacrylate group undergoes radical polymerization, leading to the formation of polymer chains. The bicyclic structure of the compound imparts unique properties to the resulting polymers, such as enhanced rigidity and thermal stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclopentadiene: A related compound with a similar bicyclic structure, used in the production of resins and polymers.
Cyclopentadiene: A precursor in the synthesis of various cyclic compounds, including 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate.
Methyl Methacrylate: A common methacrylate monomer used in the production of polymethyl methacrylate (PMMA).
Uniqueness
This compound is unique due to its fused bicyclic structure, which imparts distinct mechanical and thermal properties to the polymers derived from it. This makes it a valuable compound in the development of advanced materials with specific performance characteristics.
Eigenschaften
CAS-Nummer |
51178-59-7 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
3-tricyclo[5.2.1.02,6]deca-4,8-dienyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-8(2)14(15)16-12-6-5-11-9-3-4-10(7-9)13(11)12/h3-6,9-13H,1,7H2,2H3 |
InChI-Schlüssel |
APJQZXPTPACCNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1C=CC2C1C3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


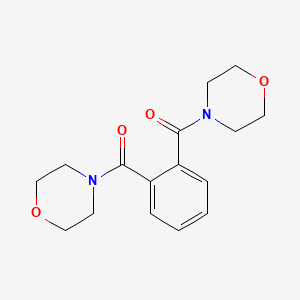

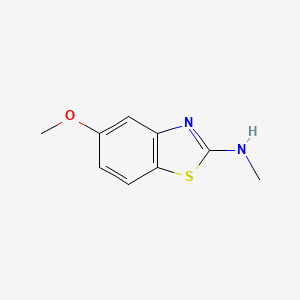
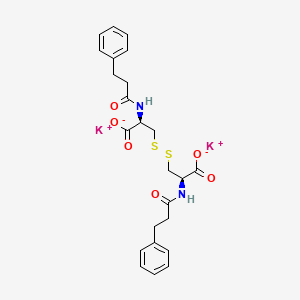
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
